molecular formula C7H14N2 B104205 2-Methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 86732-28-7

2-Methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No. B104205
CAS RN: 86732-28-7
M. Wt: 126.2 g/mol
InChI Key: YQURLNGUWNDBIR-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyloctahydropyrrolo[3,4-c]pyrrole, is a derivative of the pyrrolopyrrole class, which is a group of compounds known for their diverse applications in organic electronics and potential in medicinal chemistry. Although the provided papers do not directly discuss 2-Methyloctahydropyrrolo[3,4-c]pyrrole, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyrrole, involves a multi-step process starting from indolin-3-one and includes a Horner-Wadsworth-Emmons reaction followed by reductive cyclization . Similarly, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles are synthesized using a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . These methods highlight the potential for creating diverse derivatives through functionalization and cyclization reactions, which could be applicable to the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole.

Molecular Structure Analysis

The molecular structure of pyrrolopyrrole derivatives is characterized by their bicyclic ring systems. For instance, hexahydro-2H-thieno[2,3-c]pyrrole derivatives exhibit a polar bicyclic scaffold with single diastereomers, as confirmed by X-ray diffraction studies . The structure of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would likely share similar conformational properties, with potential for generating libraries of 3D-shaped molecules.

Chemical Reactions Analysis

Pyrrolopyrrole derivatives undergo various chemical reactions that enhance their utility in organic synthesis. For example, pyrrolo[1,2-a]quinoline derivatives are formed from 2-methylquinolines, aldehydes, and alkynoates via a catalyst-free dehydration/[3 + 2] cycloaddition . Additionally, dihydropyrano[3,2-b]pyrrol-5-ones are synthesized through N-heterocyclic carbene-catalyzed [3+3] annulations . These reactions demonstrate the reactivity of the pyrrolopyrrole core and suggest possible pathways for modifying 2-Methyloctahydropyrrolo[3,4-c]pyrrole.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrrole derivatives are influenced by their substitution patterns. For instance, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles display strong blue fluorescence and high quantum yields of fluorescence, with potential for optoelectronic applications . The presence of electron-withdrawing or electron-donating substituents can significantly alter the optical properties of these compounds . The properties of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would be expected to vary depending on its specific substituents and molecular conformation.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : 2-Methyloctahydropyrrolo[3,4-c]pyrrole has been synthesized through a multi-step process from 1-methylpyrrole-3,4-dicarboxylic acid. This synthesis contributes to the understanding of bicyclic ring systems in chemistry (Ohnmacht et al., 1983).

  • Carbon-13 NMR Study : Detailed carbon-13 NMR studies have been conducted on 2-Methyloctahydropyrrolo[3,4-c]pyrrole, aiding in the complete assignment of chemical shifts for this compound. This research is pivotal for understanding the molecular structure and behavior in different chemical environments (Ohnmacht et al., 1983).

Applications in Pharmaceuticals and Materials

  • Pharmaceuticals and Optoelectronic Materials : Pyrrole compounds, including 2-Methyloctahydropyrrolo[3,4-c]pyrrole, have shown a wide range of applications in pharmaceuticals and optoelectronic materials. Their utility as intermediates in natural products has sparked new efforts in finding efficient synthetic methods for pyrrole compounds (Khajuria et al., 2016).

  • Antifungal Activity : Dihydropyrrole derivatives, closely related to 2-Methyloctahydropyrrolo[3,4-c]pyrrole, have demonstrated significant in vitro antifungal activity against various fungal species. This suggests potential use in developing new antimycotic drugs (Dabur et al., 2005).

Insecticidal Efficacy

  • Stored-Product Pest Control : Pyrrole derivatives have been evaluated for their insecticidal efficacy against stored-product pests. These compounds showed varying degrees of effectiveness, suggesting their potential as novel control tools against such pests (Boukouvala et al., 2019).

Electrochemical and Optical Applications

  • Electrochromic Applications : Schiff base derivatives with pyrrole rings, including 2-Methyloctahydropyrrolo[3,4-c]pyrrole analogs, have been explored for their electrochromic applications. The oligomers of these compounds show potential in electrochemical and optical technologies (Kaya et al., 2014).

  • Enantioselective Electrodes : Polymers synthesized from chiral pyrrole monomers have been used for the electrochemical reduction of prochiral organic molecules. This research opens avenues for the development of enantioselective electrodes in analytical chemistry (Schwientek et al., 1999).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause serious eye irritation (H319). Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQURLNGUWNDBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514019
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloctahydropyrrolo[3,4-c]pyrrole

CAS RN

86732-28-7
Record name 2-Methyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (2.4 g) in methanol (60 ml) was mixed with ammonium formate (2.1 g) and palladium on carbon (5%, 0.12 g), and the mixture was refluxed for 8 hours. After cooling, the reaction solution was filtered and concentrated. The crude product could be directly reacted further. The product with the molecular weight of 126.20 (C7H14N2); MS (ESI): 127 (M+H+) was obtained in this way.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CJ Ohnmacht Jr, CW Draper… - Journal of …, 1983 - Wiley Online Library
2‐Benzyl, 2‐phenyl, 2‐ (3‐methoxyphenyl) and 2‐(3‐trifluoromethylphenyl) octahydropyrrolo[3,4‐c]pyrrole (9a, 9b, 9c, and 9d, respectively) were prepared in five steps from 1‐…
Number of citations: 11 onlinelibrary.wiley.com
CE Mowbray, AS Bell, NP Clarke, M Collins… - Bioorganic & medicinal …, 2011 - Elsevier
We describe the development of novel benzimidazoles as small molecule histamine H4 receptor (H4R) antagonists and their profiling in rat early toxicity studies. The discovery and …
Number of citations: 34 www.sciencedirect.com
M Tuyishime, M Danish, A Princiotto… - Bioorganic & medicinal …, 2014 - Elsevier
With the emergence of drug-resistant strains and the cumulative toxicities associated with current therapies, demand remains for new inhibitors of HIV-1 replication. The inhibition of HIV-…
Number of citations: 27 www.sciencedirect.com
C Boldron, A Besse, MF Bordes… - Journal of medicinal …, 2014 - ACS Publications
In the search of a potential backup for clopidogrel, we have initiated a HTS campaign designed to identify novel reversible P2Y12 antagonists. Starting from a hit with low micromolar …
Number of citations: 43 pubs.acs.org
A Schreeb, D Łażewska, S Dove, A Buschauer… - researchgate.net
Since identification and cloning of the histamine H4 receptor (H4R) in 2000 by several groups, the development of H4R ligands has been boosted by different drug development …
Number of citations: 4 www.researchgate.net
M Tuyishime - 2016 - search.proquest.com
Due to the emergence of drug-resistant viruses and problems with drug side effects, new drugs and drug targets are constantly required in the battle against HIV-1/AIDS. The entry of the …
Number of citations: 2 search.proquest.com

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